molecular formula C10H11NO3S B13498854 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide

1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B13498854
M. Wt: 225.27 g/mol
InChI Key: LZRGHWBCXWEYJQ-UHFFFAOYSA-N
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Description

1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide is a versatile chemical compound known for its unique properties and applications in various scientific fields. This compound features a formyl group, a hydroxyphenyl group, and a sulfanyl group attached to a dimethylformamide moiety, making it a valuable material in organic synthesis, pharmaceuticals, and nanotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide typically involves the reaction of 4-formyl-3-hydroxyphenyl thiol with N,N-dimethylformamide under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common catalysts used in this synthesis include Lewis acids and transition metal complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formyl group to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and nanotechnology applications

Mechanism of Action

The mechanism of action of 1-[(4-formyl-3-hydroxyphenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with molecular targets through its functional groups. The formyl group can participate in nucleophilic addition reactions, while the sulfanyl group can undergo oxidation or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

    4-formyl-3-hydroxyphenyl thiol: Shares the hydroxyphenyl and formyl groups but lacks the dimethylformamide moiety.

    N,N-dimethylformamide: A common solvent with the dimethylformamide moiety but lacks the hydroxyphenyl and formyl groups.

    4-formylphenyl sulfide: Contains the formyl and sulfanyl groups but lacks the hydroxyphenyl group.

Uniqueness: The presence of both the formyl and hydroxyphenyl groups, along with the sulfanyl and dimethylformamide moieties, makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

S-(4-formyl-3-hydroxyphenyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C10H11NO3S/c1-11(2)10(14)15-8-4-3-7(6-12)9(13)5-8/h3-6,13H,1-2H3

InChI Key

LZRGHWBCXWEYJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC(=C(C=C1)C=O)O

Origin of Product

United States

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